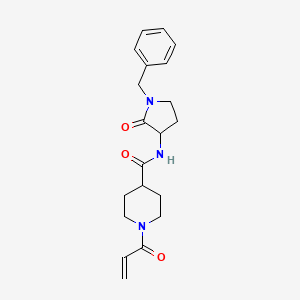![molecular formula C16H17N5O B2572863 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one CAS No. 2415634-12-5](/img/structure/B2572863.png)
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family, which is known for its diverse biological activities. The unique structure of this compound makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
作用机制
The mechanism of action of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is not fully understood. However, studies suggest that the compound may act as an inhibitor of various enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand the compound's effects on human physiology.
实验室实验的优点和局限性
One of the main advantages of using 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound's unique structure and potential applications make it an attractive candidate for various research projects. However, one of the limitations of using the compound is its limited availability and high cost.
未来方向
There are several future directions for research on 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one. One potential direction is to further investigate the compound's mechanism of action and its effects on various disease pathways. Additionally, more research is needed to determine the compound's potential as a drug candidate and to develop more efficient synthesis methods. Finally, the compound's potential applications in chemical biology and medicinal chemistry should also be explored.
In conclusion, this compound is a promising compound that has several potential applications in scientific research. Its unique structure and potential as a drug candidate make it an attractive candidate for various research projects. However, further research is needed to fully understand the compound's mechanism of action and its effects on human physiology.
合成方法
The synthesis method of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one involves the reaction of 3-(1H-Indol-3-yl)propan-1-amine with 3-(azidomethyl)azetidine hydrochloride in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the desired product in good yields. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. The compound's unique structure makes it an attractive candidate for developing new drugs that target various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(20-10-13(11-20)21-18-7-8-19-21)6-5-12-9-17-15-4-2-1-3-14(12)15/h1-4,7-9,13,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGOCDLGXLPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
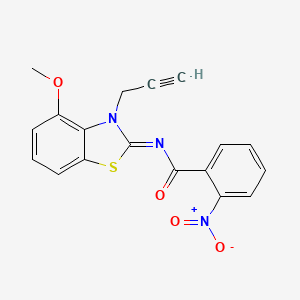
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
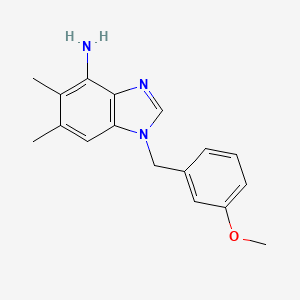
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)

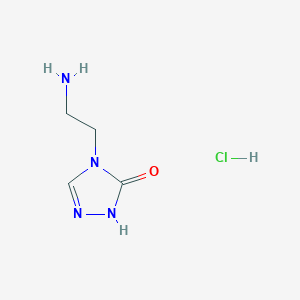
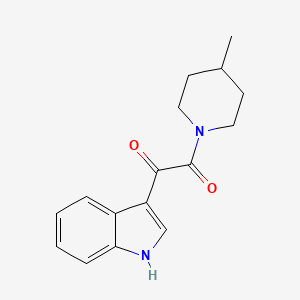
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
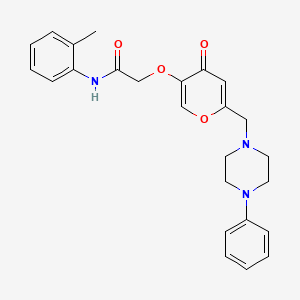
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
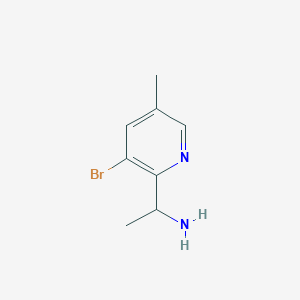
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

